1H-Azepine, hexahydro-, hydrochloride is a heterocyclic organic compound with the molecular formula . This compound is characterized by its seven-membered nitrogen-containing ring structure, which includes a chloroethyl substituent. It is commonly utilized in various chemical and pharmaceutical research applications due to its unique reactivity and structural properties. The compound is also known by its CAS Registry Number 26487-67-2, indicating its identification in chemical databases .
1H-Azepine, hexahydro-, hydrochloride belongs to the class of azepines, which are seven-membered cyclic amines. Azepines are recognized for their potential biological activities and are often explored in medicinal chemistry for their therapeutic properties. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various laboratory applications .
The synthesis of 1H-Azepine, hexahydro-, hydrochloride typically involves the reaction of hexahydroazepine with 2-chloroethyl chloride. This reaction is generally performed in the presence of a base such as sodium hydroxide to facilitate nucleophilic substitution. The process can be summarized as follows:
Industrial production follows similar synthetic routes but emphasizes high-purity reagents and stringent quality control measures to ensure consistency.
The molecular structure of 1H-Azepine, hexahydro-, hydrochloride features a seven-membered ring containing one nitrogen atom and six carbon atoms. The structure can be represented as follows:
The compound appears as white to slightly yellow crystalline powder, indicating good purity levels .
1H-Azepine, hexahydro-, hydrochloride can undergo various types of chemical reactions:
The products formed from these reactions include derivatives with varying functional groups or altered oxidation states .
The mechanism of action for 1H-Azepine, hexahydro-, hydrochloride involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that may alter their activity. Additionally, the azepine ring may interact with enzymes or receptors, influencing their signaling pathways and biological functions .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance confirm the compound's structure and purity .
1H-Azepine, hexahydro-, hydrochloride finds applications in several scientific fields:
This compound's versatility makes it a valuable asset in research and industrial applications involving heterocyclic compounds.
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the azepine core due to its atom economy and functional group tolerance. This method utilizes diene precursors with terminal olefins, which undergo intramolecular cyclization catalyzed by ruthenium-based complexes. Key catalysts include Grubbs first-generation (Ru-1), Grubbs second-generation (Ru-2), and Hoveyda-Grubbs catalysts, each influencing reaction efficiency and stereoselectivity [2] [5]. For example, N-allyl-N-propenyl amide derivatives undergo RCM in refluxing dichloromethane (0.025 M concentration) to form 2,3,4,7-tetrahydro-1H-azepine intermediates, which are subsequently hydrogenated to the saturated hexahydro-1H-azepine scaffold [5].
Critical parameters for RCM optimization include:
Table 1: RCM Conditions for Azepine Synthesis
Precursor Type | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
N-Allyl-N-propenylamide | Ru-2 (5 mol%) | CH₂Cl₂ | 40 | 85–92 |
Diene with ester moiety | Ru-1 (10 mol%) | Toluene | 80 | 78 |
Accessing enantiopure hexahydro-1H-azepines is essential for pharmaceutical applications. Two primary strategies dominate:
Chiral Pool Utilization: Enantiomerically pure carboxylic acids (e.g., L-amino acid derivatives) serve as starting materials. In a representative route, chiral acids are condensed with N-methylprop-2-en-1-amine, followed by RCM to yield lactams. Reduction with lithium aluminum hydride (LiAlH₄) affords N-methyl-azepines with >98% ee [5].
Chiral Resolution: Racemic azepines are resolved via supercritical fluid chromatography (SFC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). This technique achieves baseline separation of enantiomers, as demonstrated for 3,4-dichlorophenyl-substituted azepines [5].
Table 2: Stereoselective Methods Comparison
Method | Substrate | Key Reagent/Technique | ee (%) |
---|---|---|---|
Chiral acid route | 3,4-Dichlorophenyl azepine | L-Malic acid derivative | >98 |
SFC resolution | Racemic benzofuran-azepine | ChiralPak® IG-3 column | 99.5 |
Post-cyclization functionalization introduces pharmacophores at the azepine nitrogen or carbon centers:
N-Alkylation: Deprotonation of N-unsubstituted hexahydro-1H-azepines with potassium hydroxide or sodium hydride generates nucleophilic amines. Treatment with alkyl halides (e.g., ethyl bromoacetate) yields N-alkylated derivatives. Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) enhance reaction rates in biphasic systems [2] .
Reductive Amination: Ketones or aldehydes react with secondary azepines under NaBH₃CN or NaBH(OAc)₃ reduction. This method tolerates diverse carbonyl compounds (e.g., acetone, benzaldehyde), enabling branched or linear alkyl chain installation [4]. Key advantages include:
Example synthesis:
Hydrochloride salt formation enhances crystallinity, stability, and bioavailability. The process involves protonation of the azepine nitrogen using hydrogen chloride (HCl) sources:
Gaseous HCl: Direct bubbling of anhydrous HCl into azepine solutions in 1,4-dioxane or ethyl acetate affords high-purity salts. This method provides stoichiometric control, minimizing over-acidification [1] [3].
Acidic Solvents: Concentrated HCl in protic solvents (e.g., ethanol-water) facilitates rapid crystallization. For instance, dissolving hexahydro-1H-azepine in ethanolic HCl (2.0 eq.) at 0°C yields hydrochloride crystals after 12 hours [1].
Table 3: Salt Formation Optimization
Acid Source | Solvent | Temperature | Yield (%) | Purity |
---|---|---|---|---|
Gaseous HCl | 1,4-Dioxane | 0–5°C | 95 | >99% |
Ethanolic HCl (2M) | Ethanol/H₂O (9:1) | 25°C | 88 | 98% |
HCl-diethyl ether | Diethyl ether | −20°C | 90 | 97% |
Mechanistic Considerations:
Yield optimization hinges on solvent polarity, acid equivalency, and cooling rate, with non-aqueous systems (e.g., dioxane-HCl) giving superior results. Post-salt washing with cold diethyl ether removes residual acid without dissolving the product [1] [3].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7